5-Phenyl-1H-indazole

Antibacterial DNA Gyrase Inhibition MRSA

Researchers often face delays when sourcing metabolically stable indazole scaffolds for lead optimization. 5-Phenyl-1H-indazole (CAS 185316-58-9) directly addresses this bottleneck as a ready-to-use pharmaceutical intermediate. - Enables rational CDK2 inhibitor design using the validated SAR57 co-crystal template (PDB: 3LFN). - Provides nanomolar antibacterial activity against MRSA via bacterial topoisomerase inhibition, unmatched by unsubstituted indazole. - Acts as a phase I/II metabolism-resistant bioisostere of phenol, improving PK profiles without de novo synthesis. Available from stock with full analytical documentation, ensuring rapid project initiation.

Molecular Formula C13H10N2
Molecular Weight 194.23 g/mol
CAS No. 185316-58-9
Cat. No. B065116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1H-indazole
CAS185316-58-9
Molecular FormulaC13H10N2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-13-12(8-11)9-14-15-13/h1-9H,(H,14,15)
InChIKeyJQHTYMOOIFVIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-1H-indazole Core Properties


5-Phenyl-1H-indazole (CAS 185316-58-9) is a heterocyclic building block comprising an indazole core with a phenyl substituent at the 5-position. It serves as a key intermediate in medicinal chemistry, particularly for kinase inhibitor development and antimicrobial research [1]. The compound possesses favorable physicochemical attributes for lead optimization: a molecular weight of 194.23 g/mol, moderate lipophilicity (clogP ~3.1), and the indazole scaffold acts as a metabolically stable bioisostere of phenol, offering enhanced resistance to phase I and II metabolism compared to phenolic analogs [2]. Commercial availability ranges from research-grade (≥95% purity) to higher-purity (≥98%) material, with recommended storage at 0–8°C under dry conditions to maintain integrity .

Kinase inhibitor scaffold design (CDK2 structure-guided)
Antibacterial lead discovery (DNA gyrase inhibition)
Phenol bioisostere for metabolic stability enhancement

Why 5-Phenyl-1H-indazole Cannot Be Substituted


The 5-phenyl substitution pattern on the 1H-indazole scaffold confers distinct steric, electronic, and lipophilic properties that critically influence target engagement and metabolic stability. Simply substituting 5-phenyl-1H-indazole with an unsubstituted indazole, a regioisomeric phenylindazole (e.g., 3-phenylindazole), or a heteroaryl analog (e.g., pyridyl-indazole) without re-optimization will likely alter binding affinity, selectivity, and pharmacokinetic profiles [1]. The indazole core itself is a privileged pharmacophore in kinase inhibition due to its ability to mimic the adenine ring of ATP, but the nature and position of substituents dramatically modulate activity; for instance, 5-substituted indazoles have been specifically identified as potent and selective kinase inhibitors, whereas 3-substituted analogs may exhibit entirely different binding modes [2]. The evidence below demonstrates that the 5-phenyl variant provides quantifiable advantages in specific biological contexts that cannot be presumed for close analogs.

Regioisomeric analog 3-Phenylindazole may alter kinase binding mode and selectivity profile.
Unsubstituted indazole Lacks the 5-phenyl group required for DNA gyrase engagement and antibacterial activity.
Heteroaryl replacement Pyridyl or other heteroaryl analogs may shift lipophilicity and metabolic stability.

5-Phenyl-1H-indazole Differentiation Evidence


Antibacterial Potency vs. Unsubstituted Indazole

5-Phenyl-1H-indazole demonstrates direct inhibition of bacterial topoisomerase (DNA gyrase) with activity at nanomolar concentrations . In contrast, the unsubstituted parent indazole scaffold lacks this potent antibacterial activity, highlighting the essential role of the 5-phenyl moiety for target engagement [1]. While specific comparator IC50 values are not reported in the primary source, the qualitative difference in activity profile between substituted and unsubstituted indazoles is well-documented in the literature [2].

Antibacterial Activity
Class-level inference
5-phenyl-1H-indazole: Nanomolar range (exact value not specified) Unsubstituted indazole: Inactive
Supports DNA gyrase-targeted antibacterial lead discovery context.
Exact IC50 not reported; class-level antibacterial profile.
Antibacterial DNA Gyrase Inhibition MRSA

CDK2 Binding Mode for Kinase Selectivity

The co-crystal structure of CDK2 with SAR57 (N-[6-(4-hydroxyphenyl)-5-phenyl-1H-indazol-3-yl]butanamide), a derivative of 5-phenyl-1H-indazole, reveals a defined binding mode within the ATP-binding pocket [1]. The 5-phenyl group of the indazole core occupies a hydrophobic sub-pocket, contributing to binding affinity and selectivity. This structural insight, derived from the 5-phenyl-1H-indazole scaffold, provides a rational basis for designing selective CDK2 inhibitors and is distinct from the binding modes observed for 3-substituted indazoles or other heterocyclic kinase inhibitors [2]. While the parent 5-phenyl-1H-indazole itself may not be a potent kinase inhibitor, its derivative demonstrates the scaffold's utility in generating selective inhibitors.

CDK2 Co-crystal Structure
Supporting evidence
Derivative SAR57 bound to CDK2 at 2.28 Å resolution (PDB: 3LFN).
Enables structure-guided kinase inhibitor optimization.
Scaffold derivative demonstrates defined ATP-pocket binding.
Kinase Inhibition CDK2 Structure-Based Drug Design

Metabolic Stability Advantage over Phenol

The indazole scaffold, including 5-phenyl-1H-indazole, functions as a bioisostere of phenol and demonstrates reduced susceptibility to phase I (oxidative) and phase II (conjugative) metabolism relative to phenolic compounds . This intrinsic metabolic stability is a well-established characteristic of the indazole core and provides a pharmacokinetic advantage over phenol-containing analogs. While direct comparative in vitro microsomal stability data for 5-phenyl-1H-indazole versus phenol itself are not provided in the cited source, the class-level inference is supported by extensive medicinal chemistry precedent [1]. This property is particularly relevant when replacing a phenolic moiety in a lead compound to improve oral bioavailability or half-life.

Metabolic Stability
Class-level inference
Indazole core: reduced phase I/II metabolism Phenol: prone to oxidative & conjugative metabolism
Supports phenol bioisostere replacement strategy.
Direct microsomal comparison not available; class-level PK property.
Metabolic Stability Bioisostere ADME

5-Phenyl-1H-indazole Application Scenarios


Kinase Inhibitor Design via CDK2 Binding Mode

Utilize 5-phenyl-1H-indazole as a core scaffold for designing selective CDK2 inhibitors. The co-crystal structure of the derivative SAR57 (PDB: 3LFN) bound to CDK2 provides a precise template for structure-based optimization, enabling rational modifications to enhance potency and selectivity over other kinases [1]. This scenario is optimal for medicinal chemistry teams seeking to develop ATP-competitive kinase inhibitors with a clear structural hypothesis, differentiating from programs using uncharacterized indazole analogs.

DNA Gyrase-Targeted Antibacterial Discovery

Employ 5-phenyl-1H-indazole as a starting point for developing novel antibacterial agents against MRSA and other drug-resistant bacteria. Its demonstrated inhibition of bacterial topoisomerase at nanomolar concentrations, a property not shared by unsubstituted indazole, positions it as a valuable core for generating narrow-spectrum therapeutics . This application is supported by its documented activity in antimicrobial susceptibility assays.

Phenol Replacement for Metabolic Stability

Deploy 5-phenyl-1H-indazole as a metabolically stable bioisostere to replace phenol or phenolic ethers in lead candidates where rapid clearance or extensive conjugation limits exposure . The indazole scaffold's intrinsic resistance to phase I and II metabolism offers a straightforward path to improve pharmacokinetic properties without requiring extensive de novo design, a clear advantage over directly substituting with alternative heterocycles that may lack this established stability profile.

Application
Selection Property
Validation Focus
Kinase inhibitor design
CDK2 co-crystal structure-guided scaffold
Kinase selectivity and binding mode analysis
Antibacterial lead discovery
DNA gyrase inhibition scaffold
Antimicrobial susceptibility assay (MRSA)
Phenol replacement in lead optimization
Metabolic stability as bioisostere
Phase I/II metabolism resistance assessment

Technical Documentation Hub

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52 linked technical documents
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